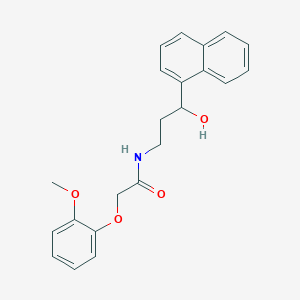

N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-2-(2-methoxyphenoxy)acetamide

Description

Properties

IUPAC Name |

N-(3-hydroxy-3-naphthalen-1-ylpropyl)-2-(2-methoxyphenoxy)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4/c1-26-20-11-4-5-12-21(20)27-15-22(25)23-14-13-19(24)18-10-6-8-16-7-2-3-9-17(16)18/h2-12,19,24H,13-15H2,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKUGDXHQGBWJNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(=O)NCCC(C2=CC=CC3=CC=CC=C32)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-2-(2-methoxyphenoxy)acetamide typically involves multiple steps:

-

Formation of the Hydroxypropyl Intermediate: : The initial step involves the reaction of naphthalene with an appropriate alkylating agent to introduce the hydroxypropyl group. This can be achieved through a Friedel-Crafts alkylation reaction using a hydroxypropyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.

-

Coupling with Methoxyphenoxyacetic Acid: : The hydroxypropyl-naphthalene intermediate is then reacted with methoxyphenoxyacetic acid. This step often involves the use of coupling reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

-

Purification: : The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and efficiency. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the purification processes to handle larger quantities of material.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The hydroxy group in the compound can undergo oxidation to form a ketone. Common oxidizing agents for this transformation include pyridinium chlorochromate (PCC) and chromium trioxide (CrO3).

-

Reduction: : The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

-

Substitution: : The methoxy group on the phenoxy ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium hydride (NaH) and an alkyl halide.

Common Reagents and Conditions

Oxidation: PCC, CrO3, or other mild oxidizing agents.

Reduction: LiAlH4 or borane (BH3).

Substitution: NaH, alkyl halides, or other nucleophiles.

Major Products

Oxidation: Formation of a ketone derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of various substituted phenoxyacetamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-2-(2-methoxyphenoxy)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential biological activities. The presence of the naphthalene ring and the hydroxypropyl group suggests that it could interact with biological macromolecules, potentially serving as a lead compound in drug discovery.

Medicine

In medicinal chemistry, this compound could be explored for its pharmacological properties. Its structural features may allow it to act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for therapeutic development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a specialty chemical in various applications. Its ability to undergo multiple types of chemical reactions makes it valuable for creating novel compounds with desired properties.

Mechanism of Action

The mechanism by which N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-2-(2-methoxyphenoxy)acetamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The hydroxypropyl group could facilitate binding to active sites, while the naphthalene ring might enhance hydrophobic interactions.

Comparison with Similar Compounds

Structural Impact :

- The hydroxy group in the target compound may increase solubility in polar solvents compared to the thiadiazole derivatives.

Triazole-Linked Acetamides ()

Compounds 6a–6c () contain a 1,2,3-triazole ring and naphthalen-1-yloxy methyl group. These differ from the target compound in linker chemistry (triazole vs. hydroxypropyl) and substituent placement.

Structural Impact :

- The triazole ring in 6a–6c provides metabolic stability and metal-binding capacity, while the hydroxypropyl group in the target compound may confer flexibility and hydrogen-bond donor capacity.

- The methoxyphenoxy group in both structures contributes to similar electronic environments, as evidenced by comparable C-O IR stretches (~1250 cm⁻¹).

Piperazine-Linked Acetamides ()

The compound in , N-(2,6-dimethylphenyl)-2-{4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl}acetamide, shares the 2-methoxyphenoxy and hydroxypropyl motifs but incorporates a piperazine ring.

| Property | Target Compound | Compound |

|---|---|---|

| Spectroscopic Analysis | N/A | FT-IR: 1671 cm⁻¹ (C=O), 1254 cm⁻¹ (C-O) |

| Computational Studies | N/A | Quantum mechanical analysis of electronic properties |

Structural Impact :

- The piperazine ring introduces basicity and conformational flexibility, whereas the naphthalene group in the target compound enhances lipophilicity.

- Both compounds exhibit strong C=O and C-O IR peaks, indicating similar electronic effects from the acetamide and methoxyphenoxy groups.

Key Trends

- Melting Points : Thiadiazole derivatives (5k–5m) exhibit melting points between 135–140°C, suggesting that the target compound may fall within this range if crystallinity is comparable .

- Electronic Effects: The methoxyphenoxy group consistently shows C-O stretches near 1250 cm⁻¹ across all compounds, confirming its electronic signature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.